molecular formula C27H30N4O2S2 B12192553 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12192553
M. Wt: 506.7 g/mol
InChI Key: JJVAOURLGWHMML-JWGURIENSA-N
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Description

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The general synthetic route includes:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved by cyclization reactions involving 2-aminopyridine and suitable carbonyl compounds.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with thioamides and aldehydes to form the thiazolidinone ring.

    Functionalization with dipropylamino and phenylethyl groups: These groups are introduced through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidinone moieties, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds share the same core structure but differ in their substituents. Some examples include:

    2-arylpyrido[1,2-a]pyrimidin-4-ones: These compounds have aryl groups attached to the pyrido[1,2-a]pyrimidin-4-one core.

    4H-pyrido[1,2-a]pyrimidin-4-one derivatives with different thiazolidinone moieties: These compounds vary in the substituents on the thiazolidinone ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H30N4O2S2

Molecular Weight

506.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H30N4O2S2/c1-5-14-29(15-6-2)24-21(25(32)30-17-18(3)12-13-23(30)28-24)16-22-26(33)31(27(34)35-22)19(4)20-10-8-7-9-11-20/h7-13,16-17,19H,5-6,14-15H2,1-4H3/b22-16-

InChI Key

JJVAOURLGWHMML-JWGURIENSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

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